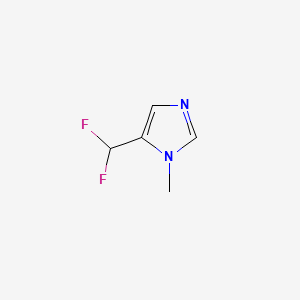

5-(difluoromethyl)-1-methyl-1H-imidazole

Description

Properties

CAS No. |

196304-06-0 |

|---|---|

Molecular Formula |

C5H6F2N2 |

Molecular Weight |

132.114 |

IUPAC Name |

5-(difluoromethyl)-1-methylimidazole |

InChI |

InChI=1S/C5H6F2N2/c1-9-3-8-2-4(9)5(6)7/h2-3,5H,1H3 |

InChI Key |

HANKEDPBJTVFAI-UHFFFAOYSA-N |

SMILES |

CN1C=NC=C1C(F)F |

Synonyms |

1H-Imidazole,5-(difluoromethyl)-1-methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between 5-(difluoromethyl)-1-methyl-1H-imidazole and related imidazole derivatives:

| Compound Name | Substituent at Position 5 | Substituent at Position 1 | Key Structural Features |

|---|---|---|---|

| This compound | -CF₂H | -CH₃ | Electron-withdrawing CF₂H enhances stability |

| 5-(Methoxymethyl)-1H-imidazole | -CH₂OCH₃ | -H | Methoxymethyl increases hydrophilicity |

| 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole | -CHO | -CH₂C₆H₄F | Formyl and fluorophenyl enhance reactivity |

| 5-(Trifluoromethyl)-1H-benzimidazole | -CF₃ (benzimidazole core) | -H | Trifluoromethyl on fused benzene ring |

| 5-(Difluoromethoxy)-1-methyl-1H-benzimidazole | -OCHF₂ | -CH₃ | Difluoromethoxy modifies electronic effects |

Physicochemical Properties

Fluorine substituents significantly alter physical properties:

Analysis : The difluoromethyl group increases lipophilicity (LogP ~1.2) compared to methoxymethyl (LogP ~0.8) but remains less hydrophobic than arylthio derivatives .

Preparation Methods

Formation of Difluoroacetoacetate Intermediates

The synthesis of fluorinated heterocycles often begins with the preparation of β-keto ester precursors. As demonstrated in pyrazole synthesis, ethyl difluoroacetoacetate serves as a critical intermediate. This compound is generated via Claisen condensation between ethyl difluoroacetate and sodium ethoxide, yielding the sodium enolate of ethyl difluoroacetoacetate. Acidification with carbonic acid (formed in situ via CO₂ and water) adjusts the pH to 5–7, precipitating sodium bicarbonate and isolating the β-keto ester.

Reaction Conditions :

Alkoxymethylene Intermediate Formation

The β-keto ester reacts with triethyl orthoformate in acetic anhydride to form ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate. This step introduces the alkoxymethylene group, critical for subsequent cyclization.

Key Parameters :

Imidazole Ring-Closure Adaptation

While the patent describes pyrazole formation using methylhydrazine, imidazole synthesis necessitates alternative nitrogen sources. Replacing methylhydrazine with urea or ammonium acetate in a two-phase system (toluene/water) with weak bases (e.g., K₂CO₃) may facilitate imidazole ring closure.

Hypothetical Workflow :

-

Dissolve urea (4.91 mol) and K₂CO₃ (1.72 mol) in water.

-

Combine with toluene and cool to −10°C.

-

Add alkoxymethylene intermediate dropwise under agitation.

-

Maintain reaction at −10°C to 0°C for 1–2 hours.

Expected Challenges :

-

Regioselectivity control for 1,5-disubstituted imidazole

-

Competing pyrazole byproduct formation

Copper-Catalyzed Cycloaddition Approaches

Azide-Alkyne Cycloaddition (AAC)

The synthesis of triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a template for imidazole formation. Modifying reactants to include imidazole precursors could enable difluoromethyl group incorporation.

Example Protocol :

-

Synthesize 1-azido-5-(difluoromethyl)imidazole via SN2 substitution.

-

React with methylacetylene in THF using Cu(I) 3-methylsalicylate (2 mol%).

Spectroscopic Validation :

Limitations and Modifications

-

Regioselectivity : AAC favors 1,4-triazoles, necessitating alternative catalysts for imidazole.

-

Intermediate Stability : Azidodifluoromethyl intermediates may require stabilization via sulfone groups.

Reductive Desulfonylation for Difluoromethyl Group Introduction

Sulfone Precursor Synthesis

Azidodifluoromethyl phenyl sulfone, a stable fluorinated azide, serves as a versatile reagent for introducing CF₂ groups. For imidazole synthesis, a sulfone-containing intermediate could be reduced to yield the difluoromethyl moiety.

General Procedure :

-

Prepare 5-(phenylsulfonyl)-1-methyl-1H-imidazole via nucleophilic substitution.

-

Treat with NaBH₄ or LiAlH₄ in THF at 0°C.

Data from Analogous Reactions :

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Q & A

Basic Questions

Q. What is the molecular structure of 5-(difluoromethyl)-1-methyl-1H-imidazole, and how is it characterized experimentally?

- Answer : The compound features a five-membered imidazole ring with a difluoromethyl (-CF₂H) group at the 5-position and a methyl (-CH₃) group at the 1-position. Key characterization techniques include:

- NMR Spectroscopy : H and F NMR identify substituent positions and confirm regioselectivity (e.g., F signals at ~-100 ppm for -CF₂H) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₅H₇F₂N₂, MW ≈ 142.12 g/mol) .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-F bonds (~1100–1250 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) confirm functional groups .

Q. What are common synthetic routes to this compound?

- Answer : Synthesis typically involves:

- Ring Formation : Condensation of glyoxal with ammonia and formaldehyde derivatives to construct the imidazole core.

- Substituent Introduction : Difluoromethylation via nucleophilic substitution (e.g., using ClCF₂H) or radical-based methods. Methylation at N1 is achieved using methyl iodide or dimethyl sulfate under basic conditions .

- Example Protocol : A two-step process starting from 1-methylimidazole, followed by regioselective difluoromethylation at C5 using a palladium catalyst and difluoromethyl bromide .

Advanced Questions

Q. How can regioselective functionalization of the imidazole ring be achieved during synthesis?

- Answer : Regioselectivity challenges arise due to the symmetry of the imidazole ring. Strategies include:

- Directing Groups : Use of temporary protecting groups (e.g., Boc) to steer electrophilic substitution .

- Transition Metal Catalysis : Palladium-mediated C-H activation enables selective difluoromethylation at C4. For example, Pd(OAc)₂ with Xantphos ligand in DMF at 80°C .

- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .

Q. How should researchers address contradictions in spectral data or biological activity reports for this compound?

- Answer : Contradictions may arise from impurities, stereochemical variations, or assay conditions. Mitigation steps:

- Analytical Cross-Validation : Use orthogonal techniques (e.g., LC-MS for purity, X-ray crystallography for absolute configuration) .

- Biological Replicates : Repeat enzyme inhibition assays (e.g., EGFR or CYP450 assays) under standardized conditions (pH 7.4, 37°C) with positive/negative controls .

- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from journals with rigorous review processes .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Answer : Key approaches include:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or histamine receptors. The difluoromethyl group enhances hydrophobic interactions in binding pockets .

- ADMET Profiling :

- Absorption : Caco-2 cell permeability assays.

- Metabolism : Liver microsome stability tests (e.g., half-life in human microsomes) .

- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.